

Introduction: Unveiling 5-(2-Thienyl)pentanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-Thienyl)Pentanoic Acid

Cat. No.: B1207467

[Get Quote](#)

5-(2-Thienyl)pentanoic acid, identified by its CAS Number 21010-06-0, is a heterocyclic fatty acid analogue that has garnered interest within the scientific community.^{[1][2][3]} Structurally, it consists of a five-carbon pentanoic acid chain attached to the second position of a thiophene ring. This unique combination of a flexible aliphatic chain and a rigid, electron-rich aromatic heterocycle makes it a valuable building block and a compelling subject for biological investigation.

The thiophene moiety serves as a bioisostere for the phenyl group in many drug candidates, often improving metabolic stability and pharmacokinetic properties. Furthermore, as a "thia fatty acid," where a sulfur atom is incorporated into the carbon skeleton, this molecule belongs to a class of compounds known for their profound effects on lipid metabolism.^[4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging applications in the field of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in research. The key identifiers and properties of **5-(2-Thienyl)pentanoic acid** are summarized below.

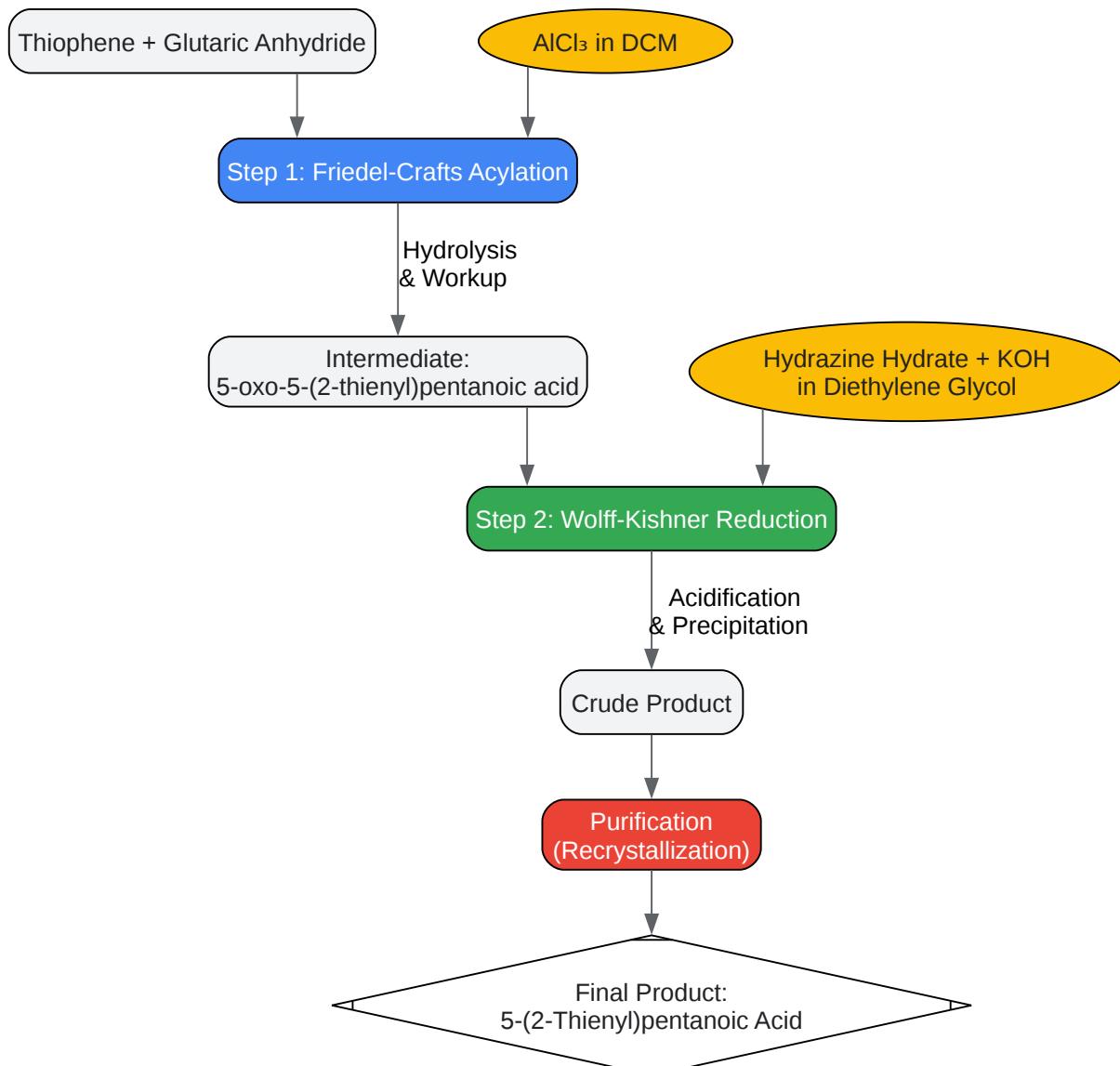
Property	Value	Source(s)
CAS Number	21010-06-0	[1] [2] [3] [5]
Molecular Formula	C ₉ H ₁₂ O ₂ S	[1] [2] [6]
Molecular Weight	184.26 g/mol	[1] [2]
Synonyms	5-(Thiophen-2-yl)pentanoic acid, 5-(2-Thienyl)valeric acid, 2-Thiophenepentanoic acid	[2] [3] [7]
Appearance	Off-white to light yellow solid, crystals, or powder	[6] [7] [8]
Melting Point	41-44 °C	[7]
Boiling Point	178 °C @ 14 Torr	[6] [7]
pKa (Predicted)	4.72 ± 0.10	[6] [7]
Storage Conditions	2-8°C, protect from light	[6] [7]

Synthesis and Purification: A Practical Workflow

The synthesis of **5-(2-Thienyl)pentanoic acid** can be achieved through several established routes. A common and reliable method involves a two-step process starting from thiophene: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The causality behind this choice is clear: Friedel-Crafts acylation robustly forms the carbon-carbon bond between the thiophene ring and the acyl chain, while the subsequent reduction specifically removes the keto group without affecting the carboxylic acid or the thiophene ring.

Experimental Protocol: A Self-Validating Synthesis

Step 1: Friedel-Crafts Acylation to yield 5-oxo-5-(2-thienyl)pentanoic acid


- Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0-5°C in an ice bath.

- Reagent Addition: Slowly add a solution of glutaric anhydride in the same solvent to the stirred suspension.[7]
- Thiophene Addition: Following the formation of the acylium ion complex, add thiophene dropwise, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic; careful control is paramount to prevent side reactions.
- Reaction & Quenching: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of starting materials. Carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.
- Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.

Step 2: Wolff-Kishner Reduction to yield **5-(2-Thienyl)pentanoic acid**

- Setup: To a flask fitted with a reflux condenser, add the crude 5-oxo-5-(2-thienyl)pentanoic acid, diethylene glycol, and hydrazine hydrate.[7]
- Base Addition: Add potassium hydroxide (KOH) pellets and heat the mixture. The initial heating phase (e.g., to 130-140°C) allows for the formation of the hydrazone intermediate.
- Reduction: Increase the temperature to 190-200°C to facilitate the decomposition of the hydrazone with the evolution of nitrogen gas, resulting in the reduction of the carbonyl group. This step is visually confirmed by the cessation of gas evolution.
- Workup & Purification: Cool the reaction mixture and dilute with water. Acidify with concentrated HCl to precipitate the crude **5-(2-Thienyl)pentanoic acid**. The solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture or hexanes) to yield the final product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A two-step synthesis of **5-(2-Thienyl)pentanoic acid**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly characteristic. It will show signals for the three protons on the thiophene ring, typically in the aromatic region (δ 6.8-7.2 ppm). The methylene group adjacent to the thiophene ring will appear as a triplet, followed by multiplets for the internal methylene groups, and finally, a triplet for the methylene group adjacent to the carboxylic acid. The acidic proton of the carboxyl group will appear as a broad singlet at the downfield end of the spectrum (δ > 10 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals: four for the thiophene ring carbons, four for the aliphatic chain carbons, and one for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak $[\text{M}]^+$ should be observed at m/z 184.05, corresponding to the monoisotopic mass.^[5]
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch for the carboxylic acid (\sim 2500-3300 cm^{-1}), a sharp C=O stretch for the carbonyl group (\sim 1700 cm^{-1}), and characteristic C-H and C=C stretches for the thiophene ring.

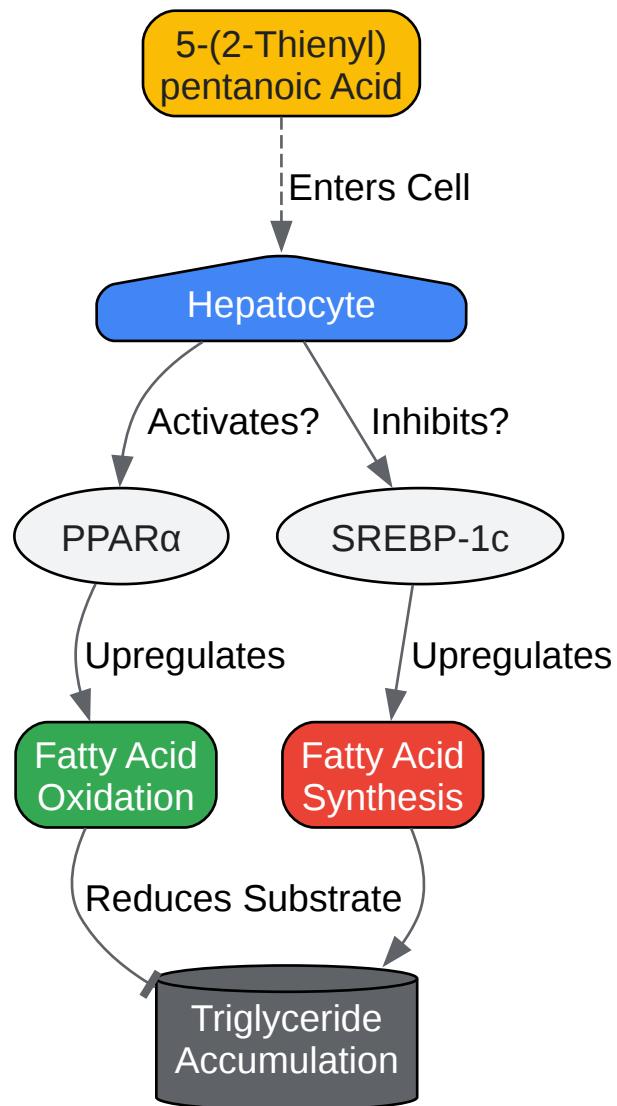
Authoritative spectral data for **5-(2-Thienyl)pentanoic acid** can be found in chemical databases and supplier resources for comparison.^[9]

Applications in Drug Development and Biological Research

The true value of **5-(2-Thienyl)pentanoic acid** lies in its application as both a research tool and a scaffold in medicinal chemistry. Its structural features are pertinent to several therapeutic areas.

Modulation of Lipid Metabolism

As a thia fatty acid, this compound is of significant interest for studying lipid metabolism. The substitution of a methylene group with a sulfur atom can drastically alter metabolic fate. For example, 3-thia fatty acids are known to inhibit fatty acid synthesis and increase fatty acid oxidation by activating key enzymes like CPT I and inducing the nuclear receptor PPAR α .^[4] Conversely, 4-thia fatty acids can inhibit β -oxidation.^[4] While the specific effects of the sulfur in the 5-(2-thienyl) configuration are a subject for further research, it provides a tool to probe the spatial and electronic requirements of enzymes involved in fatty acid transport and metabolism. Research on other thiophene carboxylic acid derivatives has shown potent activity in lowering hepatic lipid accumulation by targeting pathways like SREBP-1c.^[10]


Scaffold for CNS-Active Agents

The thiophene ring is a common motif in drugs targeting the central nervous system (CNS). Its ability to act as a phenyl bioisostere while potentially offering a different ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly advantageous. Recently, derivatives of thienyl-carboxamido-aminopropanoic acid have been designed as potent agonists at the glycine site of NMDA receptors, which are crucial targets for treating neurological and psychiatric disorders.^[11] **5-(2-Thienyl)pentanoic acid** serves as an ideal starting material for synthesizing such derivatives, where the pentanoic acid handle can be readily functionalized.

Foundation for Anti-Cancer Agents

The thieno[2,3-d]pyrimidine core, which can be synthesized from thiophene derivatives, is a privileged scaffold in oncology. Compounds bearing this structure have been developed as potent microtubule targeting agents, circumventing common drug resistance mechanisms.^[12] The synthesis of such complex molecules often begins with simpler, functionalized thiophenes like **5-(2-Thienyl)pentanoic acid**.

Potential Biological Pathway Modulation

[Click to download full resolution via product page](#)

Caption: Hypothesized modulation of lipid metabolism by thia fatty acids.

Safe Handling, Storage, and Disposal

As a standard laboratory chemical, **5-(2-Thienyl)pentanoic acid** requires careful handling.

- Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as causing skin, eye, and respiratory irritation.^[7] Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2–8°C, protected from light, is recommended.[6][7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-(2-Thienyl)pentanoic acid (CAS: 21010-06-0) is more than a simple chemical reagent; it is a versatile platform for scientific discovery. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for researchers. Its structural analogy to endogenous fatty acids and its incorporation of the privileged thiophene scaffold position it at the crossroads of metabolic research, neuroscience, and oncology. As drug development continues to seek novel chemical matter with improved efficacy and pharmacokinetic profiles, the strategic application of building blocks like **5-(2-Thienyl)pentanoic acid** will undoubtedly play a crucial role in shaping the future of medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemscene.com [chemscene.com]
2. scbt.com [scbt.com]
3. 5-(2-Thienyl)pentanoic acid, 95% | Fisher Scientific [fishersci.ca]
4. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Page loading... [wap.guidechem.com]
6. 5-(2-THIENYL)PENTANOIC ACID | 21010-06-0 [chemicalbook.com]
7. 5-(2-THIENYL)PENTANOIC ACID CAS#: 21010-06-0 [amp.chemicalbook.com]
8. 5-(2-Thienyl)pentanoic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 5-(2-THIENYL)PENTANOIC ACID(21010-06-0) 1H NMR [m.chemicalbook.com]
- 10. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: Unveiling 5-(2-Thienyl)pentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207467#5-2-thienyl-pentanoic-acid-cas-number\]](https://www.benchchem.com/product/b1207467#5-2-thienyl-pentanoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com